Enclomiphene Citrate is the orally bioavailable citrate salt of enclomiphene, the trans-isomer of the nonsteroidal triphenylethylene compound clomiphene, with tissue-selective estrogenic and antiestrogenic activities. As a selective estrogen receptor modulator (SERM), enclomiphene binds to hypothalamic estrogen receptors, blocking the negative feedback of endogenous estrogens and stimulating the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus; released GnRH subsequently stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary, resulting in ovulation. In addition, this agent may bind to estrogen receptors on breast cancer cells, resulting in the inhibition of estrogen-stimulated proliferation in susceptible cell populations.
Clomiphene Citrate can cause cancer and developmental toxicity according to state or federal government labeling requirements.
The trans or (E)-isomer of clomiphene.
Clomifene citrate
CAS No.: 50-41-9
Cat. No.: VC20745394
Molecular Formula: C32H36ClNO8
Molecular Weight: 598.1 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 50-41-9 |
---|---|
Molecular Formula | C32H36ClNO8 |
Molecular Weight | 598.1 g/mol |
IUPAC Name | 2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
Standard InChI | InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+; |
Standard InChI Key | PYTMYKVIJXPNBD-BTKVJIOYSA-N |
Isomeric SMILES | CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES | CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES | CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance | Assay:≥98%A crystalline solid |
Chemical Structure and Properties
Clomifene citrate is designated chemically as 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy] triethylamine citrate (1:1) . It is a triphenyl ethylene stilbene derivative with the molecular formula C26H28ClNO - C6H8O7 and a molecular weight of 598.09 .
Physically, clomifene citrate appears as a white to pale yellow, essentially odorless, crystalline powder. It exhibits specific solubility characteristics: freely soluble in methanol; soluble in ethanol; slightly soluble in acetone, water, and chloroform; and insoluble in ether .
An important structural feature of clomifene citrate is that it exists as a mixture of two geometric isomers: cis (zuclomiphene) and trans (enclomiphene), with the cis-isomer typically comprising between 30% and 50% of the mixture .
Table 1: Chemical and Physical Properties of Clomifene Citrate
Property | Characteristic |
---|---|
Chemical Name | 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy] triethylamine citrate (1:1) |
Molecular Formula | C26H28ClNO - C6H8O7 |
Molecular Weight | 598.09 |
Physical Appearance | White to pale yellow crystalline powder |
Odor | Essentially odorless |
Solubility | Freely soluble in methanol; soluble in ethanol; slightly soluble in acetone, water, and chloroform; insoluble in ether |
Isomeric Composition | 30-50% cis-isomer (zuclomiphene), remainder trans-isomer (enclomiphene) |
Pharmacokinetics
Clomifene citrate demonstrates distinct pharmacokinetic properties that influence its clinical application. Studies using 14C-labeled clomifene have shown that the drug is readily absorbed when administered orally .
Following metabolism in the liver, clomifene citrate is primarily excreted through the fecal route, with approximately 42% of the dose recovered in feces. Urinary excretion accounts for a smaller proportion, approximately 8% of the administered dose .
A notable pharmacokinetic feature of clomifene citrate is its extended half-life of 5-7 days, which contributes to its sustained action and allows for convenient dosing schedules .
Table 2: Pharmacokinetic Parameters of Clomifene Citrate
Parameter | Value |
---|---|
Absorption | Readily absorbed orally |
Metabolism | Hepatic |
Route of Elimination | Primarily fecal (~42%), with urinary excretion (~8%) |
Half-life | 5-7 days |
Clinical Applications
Female Infertility Treatment
The primary and most established application of clomifene citrate is in the treatment of female infertility. Specifically, it is used for:
-
Induction of ovulation in women with absent or irregular menstrual cycles
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Treatment of luteal phase defect by increasing progesterone secretion during the second half of the menstrual cycle
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Regulation of menstrual cycle lengths to improve the timing of intercourse or artificial insemination
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Ovulation augmentation in women who are already ovulating but may benefit from enhanced follicular development
In controlled ovarian hyperstimulation protocols, clomifene citrate is often used in conjunction with intrauterine insemination (IUI) for unexplained and male subfertility .
Male Infertility Treatment
Clomifene citrate has demonstrated efficacy in the management of certain forms of male infertility, particularly oligospermia (low sperm count). Clinical trials have shown improvements in several semen parameters, including:
These improvements are attributed to the drug's ability to increase endogenous testosterone production through elevated gonadotropin levels, thereby supporting spermatogenesis.
Male Hypogonadism
An important off-label application of clomifene citrate is in the treatment of male hypogonadism. Unlike exogenous testosterone replacement therapy, which can suppress the hypothalamic-pituitary-gonadal axis and reduce intratesticular testosterone and spermatogenesis, clomifene citrate stimulates endogenous testosterone production while preserving testicular function .
This approach is particularly valuable for men with hypogonadism who wish to maintain fertility potential. Clinical evidence supports the efficacy of clomifene citrate in increasing total testosterone, free testosterone, and other hormonal parameters in hypogonadal men .
Clinical Evidence and Efficacy
Studies in Women
Clomifene citrate has been extensively studied in women with various fertility issues. In controlled clinical trials comparing clomifene citrate with recombinant FSH (rFSH) for ovarian hyperstimulation in couples with unexplained or male subfertility, clomifene citrate has shown comparable efficacy. In one randomized multicentre trial, 27 pregnancies (38%) were observed in the clomifene citrate group compared to 23 pregnancies in the rFSH group .
The medication typically triggers the production of 2-3 eggs per cycle, compared to the single egg produced during a normal menstrual cycle, which increases the probability of conception .
Studies in Men
In male fertility applications, a randomized clinical trial involving 101 oligospermic men with low or normal serum FSH levels and infertile marriages of more than 2 years demonstrated significant benefits with clomifene citrate treatment. The study compared 56 men treated with 50 mg of clomifene citrate daily for 6-9 months against 45 untreated controls .
The results showed statistically significant improvements in sperm parameters in the treated group, with 18 men achieving sperm density greater than 20 × 10^6 per ml, resulting in 7 pregnancies. In contrast, the control group saw only 3 men reach similar sperm density levels, with no pregnancies reported .
Table 3: Clinical Trial Results in Oligospermic Men
Parameter | Clomifene Citrate Group (n=56) | Control Group (n=45) |
---|---|---|
Treatment | 50 mg daily for 6-9 months | No treatment |
Improvement in Sperm Volume | Significant | Not significant |
Improvement in Sperm Density | Significant | Not significant |
Improvement in Sperm Motility | Significant | Not significant |
Patients achieving >20×10^6/ml sperm density | 18 | 3 |
Pregnancies | 7 | 0 |
For male hypogonadism, a systematic review and meta-analysis of 19 studies (4 randomized controlled trials and 15 observational studies) comprising 1642 patients demonstrated significant hormonal improvements with clomifene citrate therapy. Total testosterone increased by 2.60 nmol/L (95% CI 1.82–3.38) during treatment. Increases were also observed in free testosterone, LH, FSH, sex hormone-binding globulin, and estradiol levels .
Table 4: Hormone Changes in Male Hypogonadism Treatment with Clomifene Citrate
Hormone | Change During Treatment |
---|---|
Total Testosterone | Increase by 2.60 nmol/L (95% CI 1.82–3.38) |
Free Testosterone | Increase |
Luteinizing Hormone (LH) | Increase |
Follicle Stimulating Hormone (FSH) | Increase |
Sex Hormone-Binding Globulin (SHBG) | Increase |
Estradiol | Increase |
Subjective improvements were also reported, with enhanced scores on the Androgen Deficiency in Aging Males questionnaire during treatment .
Dosage and Administration
In the treatment of female infertility, clomifene citrate is typically administered orally for 5 days and is active only during the month it is taken . The specific dosing regimen varies based on the indication and individual patient factors.
For male fertility issues, clinical trials have utilized a dosage of 50 mg daily for extended periods of 6-9 months . For male hypogonadism, various dosing protocols have been studied, with treatment durations ranging from one and a half months to 52 months .
Commercial preparations of clomifene citrate are generally available as 50 mg tablets. Each tablet typically contains clomifene citrate along with inactive ingredients such as corn starch, lactose, magnesium stearate, pregelatinized cornstarch, and sucrose .
Comparison with Other Fertility Treatments
In comparative studies, clomifene citrate has shown efficacy comparable to other fertility treatments, but with distinct advantages in certain scenarios.
A randomized clinical trial comparing clomifene citrate with recombinant FSH (rFSH) for controlled ovarian hyperstimulation with intrauterine insemination in couples with unexplained or male subfertility found similar pregnancy rates between the two treatments .
Table 5: Comparison of Clomifene Citrate vs. Recombinant FSH
Parameter | Clomifene Citrate | Recombinant FSH |
---|---|---|
Administration | Oral | Injectable |
Number of Patients | 71 | 67 |
Pregnancies | 27 (38%) | 23 (34%) |
Cost | Lower | Higher |
Convenience | Higher (oral administration) | Lower (requires injections) |
For male hypogonadism, clomifene citrate offers a distinct advantage over exogenous testosterone therapy by preserving intratesticular testosterone production and spermatogenesis . This makes it particularly valuable for men who wish to maintain fertility potential while treating hypogonadism.
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